molecular formula C16H18N4O3S2 B5233451 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No. B5233451
M. Wt: 378.5 g/mol
InChI Key: MBTCBFSCXNXAOA-UHFFFAOYSA-N
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Description

4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole, also known as IBR2, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, which is involved in the regulation of inflammation and immune response. 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has also been shown to have anti-tumor effects by inhibiting the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has some limitations for lab experiments. It is highly soluble in DMSO, which can limit its use in certain assays. Additionally, 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole. One area of research is the development of more potent and selective inhibitors of protein kinase CK2. Another area of research is the development of 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole analogs with improved pharmacokinetic properties. Additionally, 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole could be studied for its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole, including the development of more potent and selective inhibitors of protein kinase CK2 and the study of 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole for its potential as a therapeutic agent in other diseases.

Synthesis Methods

The synthesis of 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole involves the reaction of 2,1,3-benzothiadiazole with pyrrolidine and isopropyl isoxazole in the presence of a sulfonyl chloride. The reaction takes place under basic conditions and yields 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole as a white crystalline solid. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has also been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation.

properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-2-yl]-5-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-10(2)14-9-12(17-23-14)13-6-4-8-20(13)25(21,22)15-7-3-5-11-16(15)19-24-18-11/h3,5,7,9-10,13H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTCBFSCXNXAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[5-(Propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole

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